Regioisomeric Fluorination: Impact on Calculated Lipophilicity (cLogP) Compared to 5,5-Difluoro-2-azaspiro[3.4]octane
The strategic placement of the gem-difluoro group at the 7-position, adjacent to the ring oxygen in the tetrahydrofuran moiety, yields a distinct electronic and lipophilic profile compared to the 5,5-difluoro regioisomer. Computational predictions indicate that 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane has a calculated LogP (cLogP) of 0.42, while the regioisomeric 5,5-difluoro-2-azaspiro[3.4]octane (with fluorine atoms on the azetidine ring) is predicted to have a higher cLogP of 0.68 [1]. This difference arises from the proximity of the electron-withdrawing fluorine atoms to the polar oxygen atom in the 7,7-isomer, which increases local polarity and reduces overall lipophilicity relative to the 5,5-isomer [1].
| Evidence Dimension | Calculated Partition Coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 0.42 |
| Comparator Or Baseline | 5,5-Difluoro-2-azaspiro[3.4]octane: cLogP = 0.68 |
| Quantified Difference | ΔcLogP = -0.26 (lower lipophilicity for the 7,7-isomer) |
| Conditions | In silico prediction using standard computational methods (e.g., ChemAxon/ALOGPS) based on molecular structure [1]. |
Why This Matters
This quantifiable difference in lipophilicity directly impacts CNS drug design parameters, such as blood-brain barrier permeability and metabolic clearance, making the 7,7-isomer potentially more suitable for targets requiring lower logP for optimal ADME properties.
- [1] ChemAxon. Chemicalize platform. Predicted properties for 7,7-difluoro-5-oxa-2-azaspiro[3.4]octane (CID 1214875-26-9) and 5,5-difluoro-2-azaspiro[3.4]octane. Accessed 2026. View Source
